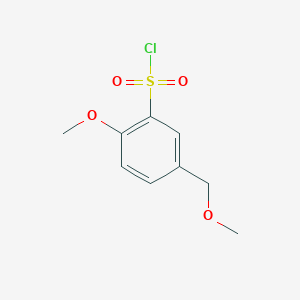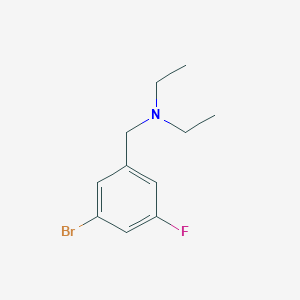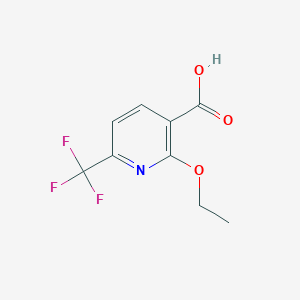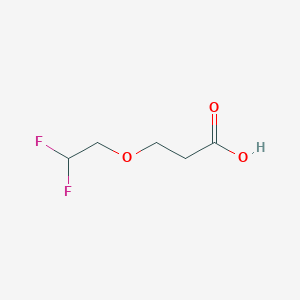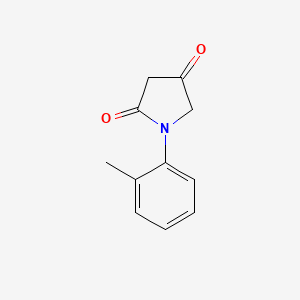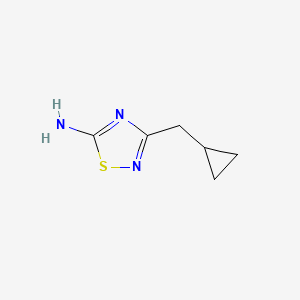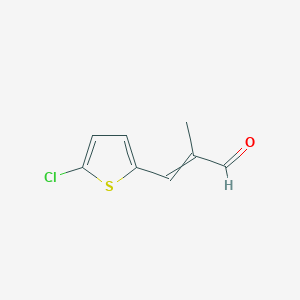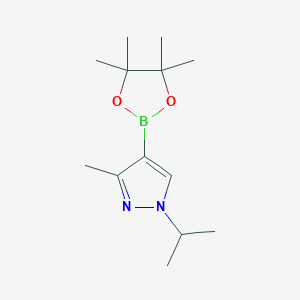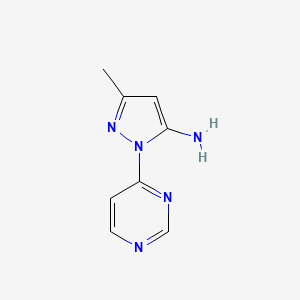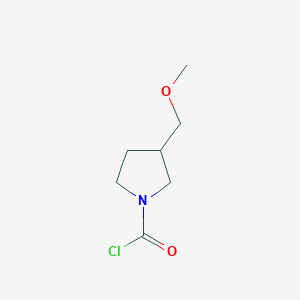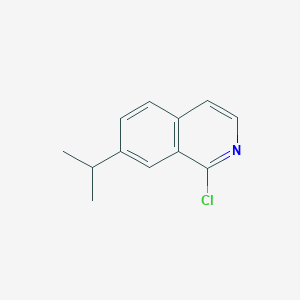
1-Chloro-7-(propan-2-yl)isoquinoline
Overview
Description
1-Chloro-7-(propan-2-yl)isoquinoline is a heterocyclic organic compound with a molecular formula of C10H11ClN. It is a pale yellowish solid with a melting point of 85 °C. It is a type of isoquinoline, which is a heterocyclic compound consisting of a cyclic ring of nitrogen and carbon atoms. 1-Chloro-7-(propan-2-yl)isoquinoline is a valuable chemical intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Antimalarial Activity
- P. falciparum Resistance Analysis : A study examined the association between the tyrosine-86 allele of the pfmdr1 gene of Plasmodium falciparum and resistance to chloroquine, suggesting a genetic basis for resistance and selection by the drug in malaria treatment (Duraisingh et al., 1997).
- Prophylaxis of Influenza : An isoquinoline derivative was studied for its efficacy in reducing the incidence of clinical illness and virus infection when used prophylactically, indicating its potential in viral infection control (Beare et al., 1968).
Pharmacokinetics and Metabolism
- Metabolism in Humans : Research into the metabolism of chloroquine in humans provided insights into how the drug and its metabolites are processed by the body, highlighting the importance of understanding individual variations in drug metabolism for effective therapeutic use (Bunu et al., 2020).
Chemopreventive Potential
- Cancer Risk Reduction : A study explored the chemopreventive potential of chloroquine in reducing the incidence of breast cancer, suggesting its application in repositioning an established drug for new therapeutic purposes (Dacso, 2015).
properties
IUPAC Name |
1-chloro-7-propan-2-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-8(2)10-4-3-9-5-6-14-12(13)11(9)7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPGBWDGBOMYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-(propan-2-yl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



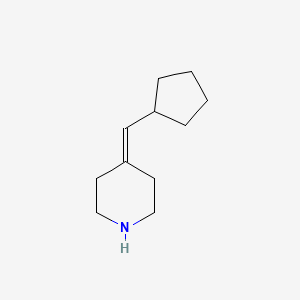
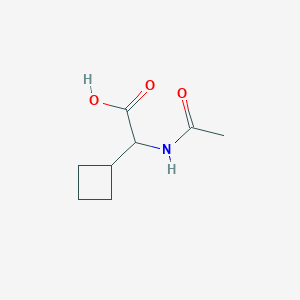
![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)
